2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide
Description
This compound belongs to the thienopyrimidine sulfanyl acetamide class, characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-difluorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-(methylsulfanyl)phenyl group.
Properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N3O2S3/c1-29-16-4-2-3-14(10-16)24-18(27)11-31-21-25-17-5-6-30-19(17)20(28)26(21)15-8-12(22)7-13(23)9-15/h2-10H,11H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUDQFUECOIPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 426.48 g/mol. The structure features a thienopyrimidine core, which is known for various pharmacological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to the target molecule exhibit significant anticancer activity. For instance, research on related thieno[3,2-d]pyrimidines has shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. These effects are often attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antihypertensive and Cardiovascular Effects
The thienopyrimidine derivatives have also been associated with antihypertensive effects. They are believed to act as calcium channel blockers and may also inhibit platelet aggregation, contributing to their cardiovascular protective effects .
Analgesic and Anti-inflammatory Activity
Some derivatives have demonstrated analgesic and anti-inflammatory properties in preclinical models. The mechanism is thought to involve the inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thienopyrimidine scaffold interacts with various biological targets:
- Inhibition of Enzymes : Potential inhibition of cyclooxygenases (COX) and phosphodiesterases (PDEs), leading to reduced inflammation and pain.
- Signal Transduction Modulation : Alteration of signaling pathways related to cell survival and proliferation, particularly in cancer cells.
- Calcium Channel Blockade : Contributing to its antihypertensive properties by modulating vascular smooth muscle contraction.
Data Summary
Case Studies
- Anticancer Screening : A study screened various thienopyrimidine derivatives against multicellular tumor spheroids, revealing that certain compounds led to significant reductions in tumor viability, suggesting potential for further development as anticancer agents .
- Cardiovascular Trials : Clinical trials involving similar compounds indicated improvements in blood pressure control among hypertensive patients, supporting the hypothesis that these compounds can effectively manage cardiovascular conditions .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide exhibit significant anticancer properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of thieno[3,2-d]pyrimidines have been reported to target specific kinases involved in cancer progression.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications as well. The sulfanyl group is known to enhance the antibacterial activity of compounds by disrupting bacterial cell walls or inhibiting essential bacterial enzymes. This aspect makes it a potential candidate for developing new antibiotics against resistant strains.
Anti-inflammatory Properties
Research highlights the anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives. Compounds in this class have been observed to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. This property can be beneficial for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a related thieno[3,2-d]pyrimidine compound exhibited IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7 and A549). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, critical for cell survival and proliferation.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives of thieno[3,2-d]pyrimidines were tested against Gram-positive and Gram-negative bacteria. Results indicated that these compounds had minimum inhibitory concentrations (MICs) lower than traditional antibiotics like penicillin and ampicillin, showcasing their potential as effective antimicrobials.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Crystallographic and Stability Insights
- Crystal Packing: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit intermolecular N–H···O hydrogen bonds, stabilizing the lattice .
- Thermodynamic Stability: The 3,5-difluorophenyl group’s electron-withdrawing nature could stabilize the thienopyrimidin-4-one core against oxidative degradation compared to non-fluorinated analogs .
Functional Implications of Substituent Variations
Electronic Effects
- Fluorine vs.
- Methylsulfanyl vs. Methoxy : The 3-(methylsulfanyl)phenyl group offers greater lipophilicity (logP ~3.5 estimated) compared to 2,5-dimethoxyphenyl (logP ~2.8), enhancing membrane permeability .
Steric and Solubility Considerations
- Trifluoromethyl Challenge : The 2-(trifluoromethyl)phenyl group in ’s compound introduces steric hindrance, which may limit binding pocket access compared to the target compound’s smaller methylsulfanyl group.
- Amino Group Advantage: The 4,6-diaminopyrimidine derivative () has higher aqueous solubility due to amine hydrophilicity, a trait absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
